molecular formula C23H21FN2O6S B2490502 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine CAS No. 823829-65-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2490502
CAS No.: 823829-65-8
M. Wt: 472.49
InChI Key: AVTRECUKSRVRAB-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative with a 4-fluorobenzenesulfonyl group at position 4, a furan-2-yl substituent at position 2, and a 3,4-dimethoxyphenethylamine side chain at position 3. The 1,3-oxazole core is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers rigidity and electronic diversity to the structure. The furan-2-yl group introduces π-electron-rich properties, which could facilitate interactions with aromatic residues in biological targets .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O6S/c1-29-18-10-5-15(14-20(18)30-2)11-12-25-22-23(26-21(32-22)19-4-3-13-31-19)33(27,28)17-8-6-16(24)7-9-17/h3-10,13-14,25H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTRECUKSRVRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C19H22FNO5S
  • Molecular Weight : 393.45 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown selective inhibition of HDACs, which are critical in regulating gene expression and are implicated in cancer progression .
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through modulation of cell cycle arrest and enhancement of apoptotic pathways .

Antitumor Activity

Studies have reported that related compounds exhibit significant antitumor activity. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating potent antiproliferative activity. For example, a related compound showed an IC50 of 1.30 μM against HepG2 cells .
CompoundCell LineIC50 (μM)Mechanism
N-[2-(3,4-dimethoxyphenyl)ethyl]-...HepG21.30Apoptosis induction
FNA (related compound)HepG21.30HDAC inhibition
SAHA (reference)HepG217.25HDAC inhibition

Selectivity and Potency

The selectivity of the compound for specific HDAC isoforms suggests a potential for reduced side effects compared to non-selective HDAC inhibitors. This selectivity can enhance its therapeutic index in cancer treatment.

Case Study 1: Anticancer Efficacy in Xenograft Models

In a xenograft model study involving human tumor cells implanted in mice, the compound exhibited significant tumor growth inhibition (TGI) compared to control treatments. The TGI was reported at approximately 48.89%, demonstrating its potential as an effective anticancer agent .

Case Study 2: Combination Therapy

When combined with other chemotherapeutic agents such as taxol and camptothecin, the compound enhanced the overall anticancer efficacy, indicating its potential role in combination therapy strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical and biological properties.

4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine

  • Structural Similarities : Shares the 1,3-oxazole core, furan-2-yl substituent, and a para-substituted benzenesulfonyl group.
  • Key Differences : The sulfonyl group is substituted with chlorine (Cl) instead of fluorine (F), and the amine is attached to a 4-fluorophenyl group rather than a 3,4-dimethoxyphenethyl chain.
  • Impact: Electronics: The electron-withdrawing Cl substituent (compared to F) may reduce the sulfonyl group’s polarity and alter hydrogen-bonding capacity. Activity: Chlorine’s larger atomic radius and lower electronegativity may sterically hinder interactions with targets sensitive to para-substituent size .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Similarities : Contains the 3,4-dimethoxyphenethylamine moiety, a key feature of the target compound.
  • Key Differences : Replaces the 1,3-oxazole-sulfonyl-furan scaffold with a benzamide group.

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Structural Similarities : Features a furan-2-yl group and sulfanyl (S–) linker.
  • Key Differences : Uses a 1,2,4-triazole core instead of 1,3-oxazole, with a sulfanyl-acetamide side chain.
  • Biological Activity: Anti-exudative activity has been reported for these triazole derivatives, suggesting divergent therapeutic applications compared to oxazole-based compounds .

N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Structural Similarities : Incorporates a furan-2-yl group and sulfanyl linkage.
  • Key Differences : Employs a 1,2,4-triazole core with ethyl and difluorophenyl substituents.
  • Impact :
    • Steric Effects : The ethyl group at position 4 of the triazole may hinder interactions with planar binding pockets.
    • Fluorine Substitution : The difluorophenyl group enhances metabolic stability and lipophilicity, which could improve bioavailability relative to the target compound’s dimethoxyphenethyl chain .

Data Tables

Table 1: Substituent Effects on Key Properties

Compound Core Sulfonyl Group Amine Substituent Molecular Weight (g/mol) LogP*
Target Compound 1,3-Oxazole 4-Fluorophenyl 3,4-Dimethoxyphenethyl ~525.6 ~3.8
4-[(4-Chlorophenyl)sulfonyl] Analogue 1,3-Oxazole 4-Chlorophenyl 4-Fluorophenyl ~507.0 ~4.1
Rip-B Benzamide None 3,4-Dimethoxyphenethyl ~329.4 ~2.5
Triazole-Acetamide Derivative 1,2,4-Triazole None 4-Amino-2-methylphenyl ~345.4 ~2.9

*LogP values estimated using fragment-based methods.

Research Findings and Insights

  • Role of the 1,3-Oxazole Core : The oxazole ring’s oxygen atom may engage in hydrogen bonding with biological targets, distinguishing it from nitrogen-rich triazoles, which prioritize π-π interactions .
  • 3,4-Dimethoxyphenethylamine vs. Aryl Amines : The dimethoxyphenethyl chain’s flexibility and methoxy groups may enhance blood-brain barrier penetration compared to rigid aryl amines like 4-fluorophenyl .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves a multi-step approach:

  • Oxazole ring formation : Cyclization of precursors (e.g., acylated amines) under dehydrating conditions (POCl₃ or PCl₅) at 50–80°C.
  • Sulfonylation : Reaction of the oxazole intermediate with 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.
  • Amine coupling : Use of coupling agents like EDC/HOBt to attach the 3,4-dimethoxyphenethylamine moiety. Critical conditions include inert atmosphere (N₂/Ar), solvent purity, and post-reaction purification via column chromatography or recrystallization. Progress is monitored by TLC and validated via NMR .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR spectroscopy : 1H and 13C NMR identify substituent positions (e.g., furan protons at δ 6.4–7.2 ppm, fluorobenzenesulfonyl groups at δ 7.6–8.1 ppm). 19F NMR confirms sulfonyl fluoride integrity.
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 529.14).
  • X-ray crystallography : Resolves absolute stereochemistry if single crystals are obtained, as demonstrated for structurally similar oxazole derivatives .

Q. How do structural features influence its chemical reactivity?

  • The furan-2-yl group increases electrophilicity at the oxazole C-5 position, facilitating nucleophilic substitutions.
  • The 4-fluorobenzenesulfonyl moiety stabilizes the oxazole ring via electron-withdrawing effects, reducing hydrolysis susceptibility.
  • The 3,4-dimethoxyphenethyl chain enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for homogeneous reaction conditions .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

  • Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and metabolic stability using liver microsomes. For example, fluorinated sulfonamides show 40% higher microsomal stability than non-fluorinated analogs.
  • Isotopic labeling : Track tissue distribution using 18F or 14C isotopes to identify accumulation discrepancies.
  • Structural analogs : Compare with derivatives lacking the dimethoxyphenyl group to isolate activity-contributing moieties .

Q. What computational methods optimize reaction pathways and predict byproducts?

  • Density Functional Theory (DFT) : Model transition states for sulfonylation (e.g., activation energy ~25 kcal/mol) and identify side reactions (e.g., sulfonic acid formation).
  • Machine learning : Train models on datasets of sulfonylation reactions (e.g., solvent polarity, catalyst type) to predict optimal conditions (e.g., DMF as solvent improves yield by 22%).
  • Reaction path algorithms : Tools like GRRM (Global Reaction Route Mapping) explore low-energy pathways, reducing trial-and-error experimentation .

Q. What structure-activity relationships (SAR) are critical for modifying this compound?

  • Methoxyphenyl group : Removal reduces binding affinity by 5-fold in kinase assays, suggesting its role in hydrophobic pocket interactions.
  • Fluorobenzenesulfonyl group : Substitution with chlorine decreases metabolic resistance (t½ from 8.2 h to 3.5 h in hepatic assays).
  • Furan substitution : Replacing furan with thiophene reduces solubility but increases membrane permeability (Papp from 2.1×10⁻⁶ cm/s to 4.7×10⁻⁶ cm/s) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Oxazole formationPOCl₃, DMF, 80°C, 6 h65
Sulfonylation4-Fluorobenzenesulfonyl chloride, Et₃N78
Amine couplingEDC/HOBt, DCM, rt, 12 h60

Q. Table 2. Comparative SAR of Structural Analogs

DerivativeModificationTarget Affinity (IC₅₀, nM)Metabolic t½ (h)
Parent compoundNone12.3 ± 1.28.2
No methoxyphenyl–OCH₃ removal64.7 ± 5.17.9
Chlorobenzenesulfonyl–F → –Cl substitution14.1 ± 1.53.5
Thiophene-oxazoleFuran → thiophene18.9 ± 2.36.8

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